molecular formula C17H13NO2S B5376658 4-[(E)-1-cyano-2-(4-methylsulfanylphenyl)ethenyl]benzoic acid

4-[(E)-1-cyano-2-(4-methylsulfanylphenyl)ethenyl]benzoic acid

Cat. No.: B5376658
M. Wt: 295.4 g/mol
InChI Key: XJFRBHWZKWGHPO-GDNBJRDFSA-N
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Description

4-[(E)-1-cyano-2-(4-methylsulfanylphenyl)ethenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyano group, a methylsulfanyl group, and a phenyl group attached to the benzoic acid core

Properties

IUPAC Name

4-[(E)-1-cyano-2-(4-methylsulfanylphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c1-21-16-8-2-12(3-9-16)10-15(11-18)13-4-6-14(7-5-13)17(19)20/h2-10H,1H3,(H,19,20)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFRBHWZKWGHPO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-(4-methylsulfanylphenyl)ethenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(4-methylsulfanylphenyl)ethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-[(E)-1-cyano-2-(4-methylsulfanylphenyl)ethenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(4-methylsulfanylphenyl)ethenyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the methylsulfanyl group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-1-cyano-2-phenylethenyl]benzoic acid: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    4-[(E)-1-cyano-2-(4-methoxyphenyl)ethenyl]benzoic acid: Contains a methoxy group instead of a methylsulfanyl group, leading to different electronic and steric properties.

Uniqueness

4-[(E)-1-cyano-2-(4-methylsulfanylphenyl)ethenyl]benzoic acid is unique due to the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.

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